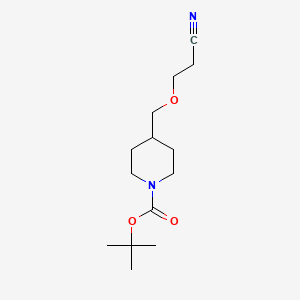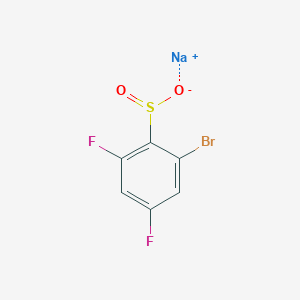
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and sulfinic acid groups attached to a benzene ring, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt typically involves the reaction of 2-Bromo-4,6-difluorobenzenesulfonyl chloride with a suitable reducing agent. One common method is the reduction of the sulfonyl chloride using sodium sulfite under controlled conditions to yield the desired sulfinic acid sodium salt . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or potassium tert-butoxide under anhydrous conditions.
Major Products
Oxidation: 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: 2-Bromo-4,6-difluorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mécanisme D'action
The mechanism by which 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinic acid group can undergo nucleophilic attack, leading to the formation of sulfonate esters or sulfonamides. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which enhance the reactivity of the sulfinic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenethiol: Contains a thiol group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenesulfonic acid: The oxidized form of the sulfinic acid sodium salt.
Uniqueness
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is unique due to its combination of bromine, fluorine, and sulfinic acid groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C6H2BrF2NaO2S |
|---|---|
Poids moléculaire |
279.04 g/mol |
Nom IUPAC |
sodium;2-bromo-4,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrF2O2S.Na/c7-4-1-3(8)2-5(9)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Clé InChI |
WIDDPRLSHOVEHH-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1F)S(=O)[O-])Br)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


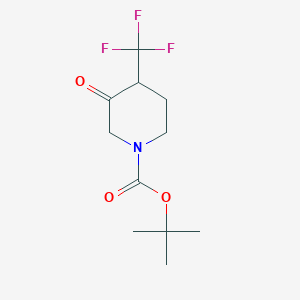

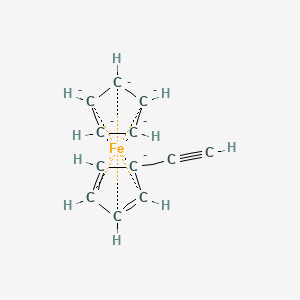

![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)

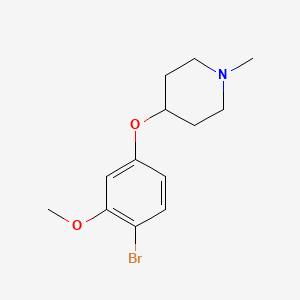


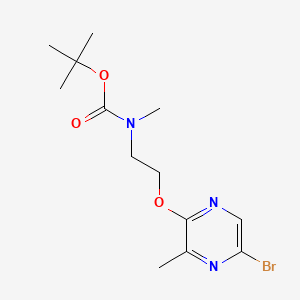


![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
